4-Amino-2-bromobenzaldehyde CAS number and properties
4-Amino-2-bromobenzaldehyde CAS number and properties
An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde
Introduction
4-Amino-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and an aryl bromide, provides multiple reaction sites for constructing complex molecular architectures. This unique combination of functional groups, each with distinct reactivity, makes it a strategic building block for researchers in medicinal chemistry and materials science. The strategic placement of the bromine atom ortho to the aldehyde and meta to the activating amino group influences the electronic properties and steric environment of the molecule, offering specific pathways for selective chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research.
Chemical Identity and Properties
The fundamental identity and physicochemical properties of 4-Amino-2-bromobenzaldehyde are summarized below. These data are critical for its handling, reaction setup, and purification.
Identifiers and Structure
Caption: 2D Structure of 4-Amino-2-bromobenzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 655248-57-0[1][2][3] |
| Molecular Formula | C₇H₆BrNO[1][2] |
| Molecular Weight | 200.035 g/mol [1] |
| IUPAC Name | 4-amino-2-bromobenzaldehyde |
| Synonyms | 3-bromo-4-formyl aniline, 4-Amino-2-brom-benzaldehyd[1] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 148 °C | [1] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.80 ± 0.10 (Predicted) | [1] |
| LogP | 2.425 | [1] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |[1] |
Synthesis and Reactivity
The synthesis of 4-Amino-2-bromobenzaldehyde typically involves the manipulation of functional groups on a pre-existing benzene ring. A common and logical approach involves the reduction of a nitro-substituted precursor, which is often more readily available.
Representative Synthetic Protocol
A plausible synthesis starts from 2-bromo-4-nitrotoluene. The methyl group is first oxidized to an aldehyde, followed by the reduction of the nitro group to the primary amine. However, a more direct route mentioned in chemical literature involves the formylation of m-bromoaniline.[1] A different, high-yield conceptual pathway is the reduction of 2-bromo-4-nitrobenzaldehyde.
Protocol: Reduction of 2-Bromo-4-nitrobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent mixture, such as ethanol and acetic acid (1:1 v/v).[4]
-
Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the solution portion-wise to control the initial exotherm.[4]
-
Reaction Execution: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1.5 to 3 hours.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[4] Further purification can be achieved via column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-Amino-2-bromobenzaldehyde.
Chemical Reactivity
The utility of 4-Amino-2-bromobenzaldehyde lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications.
-
Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with primary amines, e.g., Schiff base formation), and alkenes (via Wittig reaction).[5][6]
-
Amino Group: The electron-donating amino group activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution. The amine itself can undergo acylation, alkylation, and diazotization reactions to introduce further diversity.
-
Bromo Group: The carbon-bromine bond is an ideal handle for metal-catalyzed cross-coupling reactions.[6] This enables the formation of carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the attachment of a wide variety of substituents.[7]
Caption: Reactivity map of 4-Amino-2-bromobenzaldehyde.
Applications in Research and Drug Development
Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of 4-Amino-2-bromobenzaldehyde makes it a precursor for heterocyclic compounds and other complex scaffolds with potential biological activity.
Scaffold for Anticancer Agents
The thieno[2,3-d]pyrimidine core is a recognized pharmacophore in cancer therapy, often found in kinase inhibitors. Building upon this, researchers have designed and synthesized derivatives that incorporate a substituted benzyl group at the 2-position and various amino groups at the 4-position.
A recent study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines.[10][11] This work highlights how a molecule structurally similar to 4-Amino-2-bromobenzaldehyde is integral to creating potent anticancer agents. One compound from this series, 7a , demonstrated significant antiproliferative activity against the FaDu human cancer cell line with an IC₅₀ value of 1.73 μM.[10][11] Mechanistic studies revealed that this compound acts as a dual inhibitor of topoisomerase I and II, critical enzymes for DNA replication and repair in cancer cells.[10] Furthermore, it was shown to induce apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for effective cancer therapeutics.[10]
This example underscores the potential of the 4-amino-bromobenzyl motif, derivable from intermediates like 4-Amino-2-bromobenzaldehyde, as a foundational element in the design of targeted therapies.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Amino-2-bromobenzaldehyde is essential. The safety profile is informed by data from structurally related compounds.
Hazard Identification
Based on GHS classifications for the isomeric 2-Amino-4-bromobenzaldehyde, the following hazards are anticipated:
-
Skin Irritation (Category 2): Causes skin irritation.[12]
-
Eye Irritation (Category 2): Causes serious eye irritation.[12]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[12]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, keep in a freezer under an inert atmosphere and protected from light.[1][13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[9]
Conclusion
4-Amino-2-bromobenzaldehyde is a high-value chemical intermediate whose trifunctional nature provides a rich platform for synthetic innovation. The distinct and orthogonal reactivity of its aldehyde, amino, and bromo groups allows for a rational and stepwise approach to the synthesis of complex organic molecules. Its utility as a precursor to biologically active compounds, particularly in the development of targeted anticancer agents, highlights its importance to the drug discovery and development community. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for any researcher intending to leverage this versatile building block in their synthetic endeavors.
References
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Chemsrc. (2024, January 18). 4-amino-2-bromobenzaldehyde Price. Retrieved from [Link]
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Amino-4-bromobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]
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Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Retrieved from [Link]
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Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Retrieved from [Link]
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